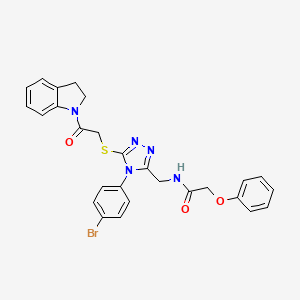

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24BrN5O3S/c28-20-10-12-21(13-11-20)33-24(16-29-25(34)17-36-22-7-2-1-3-8-22)30-31-27(33)37-18-26(35)32-15-14-19-6-4-5-9-23(19)32/h1-13H,14-18H2,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMDWVOXTZZXEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)COC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological significance, and the results from various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H24BrN5O2S. The compound features a complex structure that includes a triazole ring, which is known for its biological activity. The presence of the bromophenyl and indolin moieties contributes to its potential as an antimicrobial and anticancer agent.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process includes the formation of the triazole ring followed by the introduction of the indolin and phenoxyacetamide substituents. Detailed synthetic routes can be found in specialized literature focusing on related derivatives of triazole compounds .

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit notable antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains and fungi. The mechanism is thought to involve disruption of cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies indicate that it can inhibit cell proliferation in estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) analysis suggests that modifications in the side chains can enhance its potency against cancer cells .

Case Studies

Several case studies have been conducted to explore the biological effects of similar compounds:

- Antimicrobial Efficacy : A study reported the synthesis and testing of triazole derivatives, revealing that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Screening : Another investigation focused on indolin derivatives showed promising results in inhibiting tumor growth in vitro, suggesting a potential pathway for developing new anticancer therapies.

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinities of this compound with various biological targets, indicating strong interactions with enzymes involved in cancer progression and microbial resistance mechanisms .

Data Table: Biological Activity Overview

| Activity Type | Target | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Turbidimetric method | Significant inhibition observed |

| Anticancer | MCF7 breast cancer cells | Sulforhodamine B assay | Dose-dependent inhibition noted |

| Molecular Docking | Various targets | Schrodinger software | Strong binding affinities predicted |

Scientific Research Applications

Research indicates that this compound exhibits potential anti-inflammatory , analgesic , and antimicrobial properties. The following sections summarize key findings from various studies regarding its pharmacological effects.

Analgesic Activity

Studies on related compounds suggest that derivatives with similar structural features exhibit significant analgesic properties. For instance, compounds containing triazole and indolin groups have shown efficacy in pain relief models such as the writhing test and hot plate test, although specific data for this compound is yet to be fully documented .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies involving similar triazole-containing compounds. These studies frequently assess the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Compounds with analogous structures have demonstrated promising results in COX inhibition assays, indicating that this compound may also possess anti-inflammatory capabilities .

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of structurally related compounds suggest that they may exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is likely linked to their ability to disrupt cellular processes in pathogens .

Case Studies and Experimental Findings

Experimental evaluations have been conducted on compounds similar to N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide. Below is a summary of findings from relevant studies:

| Compound | Activity Assessed | Methodology | Key Findings |

|---|---|---|---|

| Compound A | Analgesic | Writhing test | Significant pain reduction observed |

| Compound B | Anti-inflammatory | COX inhibition assay | Inhibition of COX enzymes noted |

| Compound C | Antimicrobial | Disk diffusion method | Effective against multiple bacterial strains |

These findings suggest that modifications to the triazole structure can yield compounds with varying degrees of biological activity, highlighting the importance of structural diversity in drug design .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural components of N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, several types of chemical reactions could be anticipated:

-

Nucleophilic Substitution : The bromine atom in the bromophenyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

-

Hydrolysis : The amide linkage in the phenoxyacetamide group could undergo hydrolysis under acidic or basic conditions.

-

Redox Reactions : The presence of sulfur in the thioether linkage might participate in redox reactions, potentially forming disulfides or undergoing reduction.

Analytical Techniques for Characterization

Characterization of such compounds typically involves spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including 1H, 13C, and potentially 15N NMR spectra .

-

Infrared (IR) Spectroscopy : Useful for identifying functional groups based on their vibrational frequencies.

-

Mass Spectrometry (MS) : Essential for determining the molecular weight and fragmentation patterns of the compound.

Potential Biological Targets

-

Enzymes : Compounds with similar structures may inhibit enzymes involved in disease pathways, such as kinases or proteases.

-

Receptors : Interaction with specific receptors could modulate cellular signaling pathways.

Data Table: Potential Chemical Reactions and Analytical Techniques

| Chemical Reaction | Description | Analytical Techniques |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | NMR, IR, MS |

| Hydrolysis | Cleavage of amide bonds | NMR, IR, MS |

| Redox Reactions | Oxidation or reduction of sulfur-containing groups | NMR, IR, MS |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: 1,2,4-Triazole Derivatives

Several 1,2,4-triazole derivatives share structural motifs with the target compound. For example:

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] (): These compounds feature sulfonylphenyl and fluorophenyl substituents instead of bromophenyl and indolin-1-yl-oxoethyl groups. Unlike the target compound, they lack the phenoxyacetamide side chain but exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Bromophenyl-Containing Analogues

- N-((4-bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (40) ():

- 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (4o) ():

Thioether and Acetamide Analogues

- (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] (): These S-alkylated triazoles share a thioether linkage but replace the indolin-1-yl-oxoethyl group with simple aryl ketones.

- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Features a thiophene-substituted triazole and fluorophenyl acetamide. The acetamide group is structurally analogous but lacks the phenoxy extension present in the target compound .

Data Tables

Table 1: Structural and Functional Group Comparison

Key Research Findings

- Stereoelectronic Effects : The indolin-1-yl-oxoethyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to simpler alkyl chains in analogues like [10–15].

- Bromine Impact: The 4-bromophenyl group increases lipophilicity (logP), likely enhancing blood-brain barrier penetration relative to non-halogenated analogues.

Q & A

Q. What strategies improve metabolic stability without compromising bioactivity?

- Methodological Answer :

- Deuterium Exchange : Replace labile hydrogen atoms (e.g., in acetamide) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., phenoxyacetamide) with ester linkers cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.